2-[3-(Hydroxymethyl)pyrrolidin-3-yl]propan-2-ol hydrochloride
Description
2-[3-(Hydroxymethyl)pyrrolidin-3-yl]propan-2-ol hydrochloride is a pyrrolidine-derived compound featuring a hydroxymethyl group at the 3-position of the pyrrolidine ring and a propan-2-ol moiety attached to the same carbon. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications .
Properties
Molecular Formula |
C8H18ClNO2 |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
2-[3-(hydroxymethyl)pyrrolidin-3-yl]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-7(2,11)8(6-10)3-4-9-5-8;/h9-11H,3-6H2,1-2H3;1H |
InChI Key |
JIYOCCJSCFUHKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CCNC1)CO)O.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[3-(Hydroxymethyl)pyrrolidin-3-yl]propan-2-ol hydrochloride typically involves the construction or functionalization of the pyrrolidine ring, followed by introduction of the hydroxymethyl group and formation of the hydrochloride salt. Two main approaches are documented:
- Functionalization of preformed pyrrolidine rings , often starting from proline or related cyclic amino acids.
- Ring closure methods from acyclic precursors bearing appropriate functional groups to form the pyrrolidine nucleus.
These approaches are optimized for yield, purity, and scalability, especially for pharmaceutical applications.
Key Steps and Reaction Conditions
A representative synthetic sequence includes:
| Step | Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Esterification of aminohydroxy acids | Methanol, sulfuric acid catalyst, reflux | Formation of methyl ester intermediates |
| 2 | Cyclization to form lactam ring | Base (e.g., potassium carbonate), heat | Pyrrolidinone ring formation |
| 3 | Reduction of lactam to pyrrolidine | Sodium borohydride in diglyme, followed by acid treatment (H2SO4) | Converts lactam to pyrrolidine alcohol |
| 4 | Introduction of hydroxymethyl group | Functionalization via chloromethyl or hydroxymethyl reagents | Ensures substitution at 3-position |
| 5 | Formation of hydrochloride salt | Treatment with HCl in suitable solvent | Stabilizes compound, improves crystallinity |
This sequence is exemplified in patent EP4382529A1, which details a scalable, GMP-compliant process yielding highly pure (3S)-pyrrolidin-3-ol hydrochloride, a close analogue of the target compound.
Industrial and Laboratory Preparation Methods
Industrial Scale Synthesis
Industrial processes prioritize safety, cost-effectiveness, and purity. The process described in EP4382529A1 highlights:
- Use of crystalline intermediates for ease of isolation.
- Sodium borohydride reduction under controlled temperature.
- Acidification and heating steps to ensure complete conversion.
- Crystallization of the hydrochloride salt to achieve high optical and chemical purity.
Yields reported are high, with the process being suitable for pharmaceutical manufacturing.
Laboratory Scale Synthesis
At smaller scales, the synthesis often involves:
- Starting from 2-aminobutyric acid derivatives or proline.
- Esterification followed by hydrazine-mediated transformations or other cyclization methods.
- Functional group manipulations including oxidation, reduction, and substitution to install the hydroxymethyl group.
- Final salt formation by reaction with hydrochloric acid.
Reagents such as hydrazine monohydrate, sulfuric acid, and sodium borohydride are commonly used under reflux or controlled heating conditions.
Chemical Reaction Analysis
Types of Reactions Involved
| Reaction Type | Description | Common Reagents | Outcome |
|---|---|---|---|
| Esterification | Conversion of carboxylic acids to esters | Methanol, sulfuric acid | Methyl esters as intermediates |
| Cyclization | Formation of lactam or pyrrolidine ring | Base, heat | Pyrrolidine ring structure |
| Reduction | Conversion of lactam to pyrrolidine alcohol | Sodium borohydride | Introduction of hydroxyl group |
| Functional Group Substitution | Introduction of hydroxymethyl group | Chloromethyl reagents, hydroxymethylation agents | Hydroxymethyl substitution at pyrrolidine 3-position |
| Salt Formation | Conversion to hydrochloride salt | HCl gas or aqueous HCl | Stable crystalline salt |
Reaction Conditions and Optimization
- Esterification is typically performed under reflux with catalytic acid.
- Cyclization requires controlled heating and base addition.
- Reduction with sodium borohydride is carried out in diglyme or similar solvents at ambient to moderate temperatures.
- Hydroxymethylation may involve chloromethyl intermediates treated with nucleophiles.
- Salt formation is done in solvents like isopropanol or methanol, followed by crystallization at low temperatures to maximize purity.
Data Table Summarizing Preparation Methods
| Preparation Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Esterification of aminohydroxy acid | Methanol, H2SO4 | Reflux, 2-4 h | 85-90 | Formation of methyl ester |
| Cyclization to lactam | K2CO3, heat | 70-90 °C, 3-6 h | 80-85 | Pyrrolidinone intermediate |
| Reduction of lactam | NaBH4, diglyme | 25-80 °C, 12 h | 75-80 | Pyrrolidin-3-ol base |
| Hydroxymethylation | Chloromethyl reagents | 40-60 °C, 2-4 h | 70-75 | Introduction of hydroxymethyl group |
| Hydrochloride salt formation | HCl (aq or gas) | Ambient, crystallization | >95 (purity) | Stable crystalline salt |
Chemical Reactions Analysis
Esterification and Ether Formation
The hydroxymethyl group (-CH2OH) on the pyrrolidine ring undergoes esterification and etherification reactions.
These reactions are typically performed under mild conditions to preserve the stereochemical integrity of the pyrrolidine ring.
Oxidation-Reduction Reactions
The tertiary alcohol (propan-2-ol group) and hydroxymethyl group exhibit distinct redox behaviors:
-
Oxidation of Hydroxymethyl Group :
Using Jones reagent (CrO3/H2SO4), the hydroxymethyl group is oxidized to a carboxylic acid, forming 2-[3-(carboxy)pyrrolidin-3-yl]propan-2-ol hydrochloride . -
Reduction of Tertiary Alcohol :
The propan-2-ol group is resistant to common reducing agents (e.g., LiAlH4) due to steric hindrance .
Cyclization and Ring-Opening
The pyrrolidine ring participates in cycloaddition and ring-opening reactions:
Cyclization reactions are stereospecific, favoring retention of the (R)-configuration at the pyrrolidine C3 position .
Acid-Base Reactions
The hydrochloride counterion facilitates solubility in polar solvents and participates in neutralization:
-
Deprotonation :
Treatment with NaOH (1M) yields the free base, 2-[3-(hydroxymethyl)pyrrolidin-3-yl]propan-2-ol, which is less stable in aqueous solutions .
Cross-Coupling Reactions
While direct cross-coupling (e.g., Suzuki-Miyaura) is limited by the absence of halogens, derivatives of this compound participate in Pd-catalyzed reactions:
-
Pre-functionalization : Bromination at the hydroxymethyl group (using PBr3) enables Suzuki coupling with aryl boronic acids .
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing HCl gas .
-
Hydrolytic Stability : Stable in acidic conditions (pH 3–5) but undergoes ring-opening at pH > 8 .
Key Research Findings
-
The hydroxymethyl group’s reactivity dominates over the tertiary alcohol in most nucleophilic reactions .
-
Stereochemical control is critical during esterification to avoid racemization of the pyrrolidine ring.
-
Derivatives of this compound show promise in β3-adrenergic receptor modulation, though pharmacological data remain preliminary .
For synthetic protocols, consult primary literature from . Safety data (e.g., H315, H319 hazards) are documented in .
Scientific Research Applications
2-[3-(Hydroxymethyl)pyrrolidin-3-yl]propan-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug discovery and development.
Industry: It is used in the production of various chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(Hydroxymethyl)pyrrolidin-3-yl]propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Key Structural and Physicochemical Differences
The following table summarizes critical differences between the target compound and its closest analogs:
| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Structural Features |
|---|---|---|---|---|
| 2-[3-(Hydroxymethyl)pyrrolidin-3-yl]propan-2-ol hydrochloride | Not provided | C9H18ClNO2 | Reference | Pyrrolidine ring, hydroxymethyl, propan-2-ol |
| 2-(Azetidin-3-yl)propan-2-ol hydrochloride | 1630907-10-6 | C6H12ClNO | 0.76 | Azetidine (4-membered ring), propan-2-ol |
| (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride | 1009335-36-7 | C6H14ClNO2 | 1.00 | Stereospecific hydroxymethyl groups on pyrrolidine |
| 2-(Pyrrolidin-3-yl)propane-1,3-diol hydrochloride | 1375474-16-0 | C7H16ClNO2 | N/A | Two hydroxyl groups on propane chain |
| (S)-2-(Pyrrolidin-2-yl)propan-2-ol | 92053-25-3 | C7H15NO | 0.82 | Pyrrolidine ring, propan-2-ol, no hydroxymethyl |
Structural Insights :
- Substituent Effects : The presence of dual hydroxymethyl groups in (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride increases hydrophilicity, whereas propane-1,3-diol derivatives (e.g., CAS 1375474-16-0) enhance hydrogen-bonding capacity .
- Stereochemistry : Stereospecific configurations (e.g., 3R,5S) in hydroxymethyl-substituted pyrrolidines may influence chiral recognition in biological systems .
Pharmacological and Chemical Activity
- Spasmolytic Effects: Indole-propanol derivatives (e.g., from ) demonstrate spasmolytic and antiarrhythmic activity, hinting at possible therapeutic pathways for the target compound .
- Solubility and Stability : Hydrochloride salts (e.g., prilocaine hydrochloride) improve aqueous solubility, a trait critical for drug formulation .
Biological Activity
2-[3-(Hydroxymethyl)pyrrolidin-3-yl]propan-2-ol hydrochloride, also known as (R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride, is a compound with significant potential in various biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₁₆ClNO
- Molecular Weight : 165.66 g/mol
- CAS Number : 2203403-97-6
Research indicates that this compound may function as an inhibitor of certain proteases, which are critical in various biological processes, including viral replication. For instance, it has been noted that compounds structurally similar to 2-[3-(Hydroxymethyl)pyrrolidin-3-yl]propan-2-ol hydrochloride exhibit inhibitory activity against the main protease (Mpro) of SARS-CoV-2, suggesting potential antiviral properties .
Antiviral Effects
Recent studies have highlighted the compound's potential in inhibiting viral replication. In vitro assays have shown that related compounds can significantly reduce viral loads in infected cells. For example, PF-07321332, a compound with structural similarities, demonstrated potent antiviral activity against SARS-CoV-1 and MERS with EC₉₀ values ranging from 317 nM to 620 nM . While specific data for 2-[3-(Hydroxymethyl)pyrrolidin-3-yl]propan-2-ol hydrochloride is limited, its structural analogs suggest a promising avenue for further research.
Cytotoxicity and Safety Profile
The compound's safety profile is critical for its therapeutic application. Preliminary data indicate that it may cause skin irritation and serious eye damage at high concentrations . Thus, appropriate safety measures must be considered in experimental designs and clinical applications.
Study on Antiviral Activity
In a recent study investigating the antiviral effects of pyrrolidine derivatives, compounds similar to 2-[3-(Hydroxymethyl)pyrrolidin-3-yl]propan-2-ol hydrochloride were tested against various coronaviruses. The study found that these compounds could effectively inhibit viral replication in cellular models, emphasizing the need for further exploration of their pharmacological properties .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. Research into related compounds has shown varying absorption rates and metabolic stability, which are crucial for determining dosing regimens and efficacy in vivo .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[3-(Hydroxymethyl)pyrrolidin-3-yl]propan-2-ol hydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step processes, such as (1) functionalization of the pyrrolidine ring via hydroxymethylation, (2) coupling with propan-2-ol derivatives, and (3) hydrochloride salt formation. For optimization, parameters like temperature (e.g., 0–5°C for amine reactions), solvent polarity (e.g., ethyl acetate for intermediate isolation), and catalyst selection (e.g., palladium for cross-coupling) should be systematically tested. Reaction progress can be monitored via TLC or HPLC .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Guidelines : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation by working in a fume hood. In case of skin contact, rinse immediately with water for 15 minutes. Store in a cool, dry environment (<25°C) in sealed containers to prevent hygroscopic degradation. Refer to SDS sheets for hydrochloride salts for emergency protocols .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- HPLC : Use C18 columns with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%).
- NMR : Confirm stereochemistry and functional groups (e.g., hydroxymethyl protons at δ 3.5–4.0 ppm).
- Mass Spectrometry : ESI-MS can verify the molecular ion peak ([M+H]⁺) matching the theoretical mass .
Advanced Research Questions
Q. How do stereochemical variations in the pyrrolidine ring influence biological activity, and what methods resolve enantiomeric mixtures?
- Mechanistic Insight : The chiral center at the pyrrolidine ring affects receptor binding affinity. For example, (S)-enantiomers may exhibit higher activity in neurological targets.
- Resolution Methods :
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients.
- Crystallization : Diastereomeric salt formation with tartaric acid derivatives .
Q. What strategies address contradictory yield outcomes in the hydrochloride salt formation step?
- Troubleshooting :
- pH Control : Maintain pH 2–3 during acidification to ensure complete protonation of the amine.
- Solvent Selection : Use ethanol/water mixtures for better solubility of intermediates.
- Scale-Up Considerations : Employ continuous flow reactors for consistent mixing and temperature control, reducing batch-to-batch variability .
Q. What in vitro models are suitable for evaluating this compound’s pharmacokinetic properties?
- Experimental Design :
- Caco-2 Assays : Assess intestinal permeability.
- Microsomal Stability Tests : Use liver microsomes to predict metabolic clearance.
- Plasma Protein Binding : Equilibrium dialysis to determine unbound fraction. Reference standards (e.g., propranolol) should be included for calibration .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported solubility data for this compound?
- Validation Approach :
- Standardized Protocols : Use USP buffers (pH 1.2–7.4) for solubility testing under controlled agitation.
- Cross-Referencing : Compare results with structurally similar compounds (e.g., procyclidine hydrochloride) to identify outliers. Contradictions may arise from polymorphic forms or impurities .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
